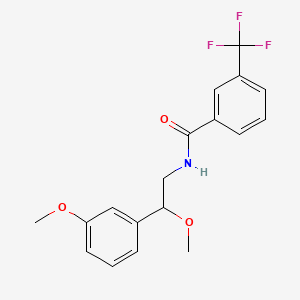

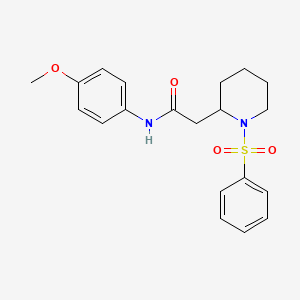

![molecular formula C19H18F5N3O B2358751 N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide CAS No. 303091-73-8](/img/structure/B2358751.png)

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DF-MPAA and has been synthesized through various methods. DF-MPAA has been found to have potential applications in the field of neuroscience, specifically in the study of neurotransmitter systems.

Scientific Research Applications

Antipsychotic Research

D2AAK3 has been identified as a potential antipsychotic . Schizophrenia, a mental illness with not adequately understood causes, is not satisfactorily treated by current antipsychotics. D2AAK3, identified through structure-based virtual screening, has shown promise as a new dopamine D2 receptor antagonist .

Multi-target Ligand Development

D2AAK3 possesses additional nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . This makes it a good candidate for further development as a multifunctional ligand. The compound also has some affinity to M1 and H1 receptors .

Molecular Modeling Studies

Homology modeling, molecular docking, and molecular dynamics have been used to study interactions of D2AAK3 with its molecular targets at the molecular level . These studies provide valuable insights into the compound’s mechanism of action.

Behavioral Studies

In behavioral studies, D2AAK3 has been found to decrease amphetamine-induced hyperactivity when measured as spontaneous locomotor activity in mice .

Memory Consolidation Research

The passive avoidance test demonstrated that D2AAK3 improves memory consolidation after acute treatment in mice . This suggests potential applications in the treatment of memory-related disorders.

Anxiety Research

Elevated plus maze tests indicated that D2AAK3 induces anxiogenic activity 30 minutes after acute treatment . However, this effect was no longer observed 60 minutes after administration of the compound in mice . This could have implications for the study of anxiety disorders.

Mechanism of Action

Target of Action

The compound, also known as D2AAK3 , primarily targets the dopamine D2 receptor . It has an affinity to the dopamine D2 receptor of 115 nM . In addition to the D2 receptor, D2AAK3 also shows nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors , making it a potential multi-target ligand . It also has some affinity to M1 and H1 receptors .

Mode of Action

It is known that the compound interacts with its molecular targets at the molecular level . The interaction of D2AAK3 with its targets has been studied using homology modeling, molecular docking, and molecular dynamics .

Biochemical Pathways

Given its affinity for various receptors, it is likely that d2aak3 influences multiple pathways related to dopamine and serotonin signaling .

Result of Action

In behavioral studies, D2AAK3 has been shown to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice . Additionally, it has been observed that D2AAK3 improves memory consolidation after acute treatment in mice . D2aak3 induces anxiogenic activity 30 minutes after acute treatment, an effect that is no longer observed 60 minutes after administration .

properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F5N3O/c20-16-5-4-14(11-17(16)21)25-18(28)12-26-6-8-27(9-7-26)15-3-1-2-13(10-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVMRBDHXJNCGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

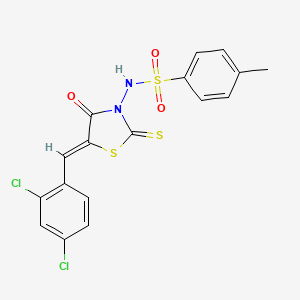

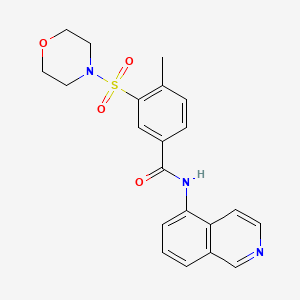

![Ethyl 6-isopropyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2358668.png)

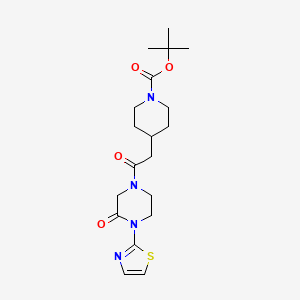

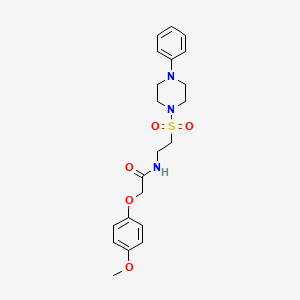

![2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2358672.png)

![Ethyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2358673.png)

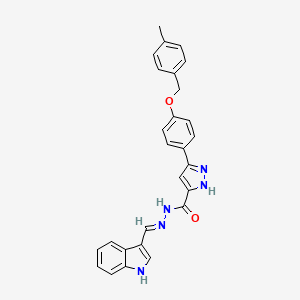

![(Z)-5-bromo-2-(4-(phenyldiazenyl)phenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2358676.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2358677.png)

![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)

![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2358691.png)